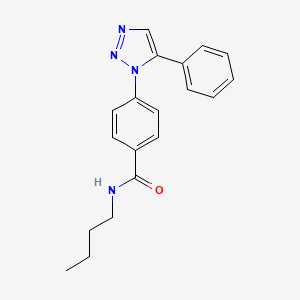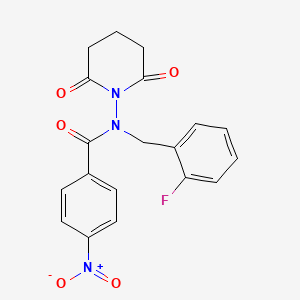
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTB belongs to the class of 1,2,3-triazoles, which have shown promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is not fully understood. However, studies have shown that this compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and bacterial cell wall synthesis. This compound has also been shown to bind to receptors involved in inflammation and pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cells and organisms. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that cleave cellular proteins. In bacteria, this compound inhibits cell wall synthesis by interfering with the activity of enzymes involved in peptidoglycan biosynthesis. In animals, this compound has been shown to have analgesic and anti-inflammatory effects.
実験室実験の利点と制限
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has several advantages for lab experiments. It is easy to synthesize, has good stability, and exhibits potent biological activities. However, this compound also has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. This compound also has limited solubility in organic solvents, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide. In the field of medicinal chemistry, this compound could be further investigated for its anticancer properties. Studies could focus on optimizing the structure of this compound to improve its potency and selectivity against cancer cells. In the field of materials science, this compound could be further investigated for its potential applications in the synthesis of functional materials. Studies could focus on developing new synthetic routes for this compound and exploring its properties as a building block for polymers and nanoparticles. Overall, this compound has shown great promise as a versatile chemical compound with potential applications in various fields of scientific research.
合成法
The synthesis of N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between N-butyl-4-azidobenzamide and 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is carried out in the presence of a copper catalyst and a reducing agent, such as sodium ascorbate or tris(2-carboxyethyl)phosphine (TCEP). The product is obtained in good yields and high purity after purification by column chromatography.
科学的研究の応用
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been investigated for its antimicrobial properties. Studies have shown that this compound exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria. In the field of materials science, this compound has been investigated for its potential applications in the synthesis of functional materials, such as polymers and nanoparticles.
特性
IUPAC Name |
N-butyl-4-(5-phenyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-3-13-20-19(24)16-9-11-17(12-10-16)23-18(14-21-22-23)15-7-5-4-6-8-15/h4-12,14H,2-3,13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVUXLZLJEFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)
![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)


![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)

![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
methanone](/img/structure/B5088928.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)
